![molecular formula C12H8BrNOS B13918853 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol CAS No. 1048922-34-4](/img/structure/B13918853.png)
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol is a heterocyclic compound that contains bromine, methyl, and thiazole groups attached to a naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol typically involves the reaction of 2-methyl-naphtho[1,2-d]thiazol-5-ol with a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-naphtho[1,2-d]thiazol-5-ol: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Chloro-2-methyl-naphtho[1,2-d]thiazol-5-ol: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
7-Iodo-2-methyl-naphtho[1,2-d]thiazol-5-ol:
Uniqueness
7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol is unique due to the presence of the bromine atom, which can enhance its reactivity and potential biological activities compared to its analogs. The bromine atom can also facilitate further functionalization and derivatization, making it a valuable compound for various applications .
Propiedades
Número CAS |
1048922-34-4 |
|---|---|
Fórmula molecular |
C12H8BrNOS |
Peso molecular |
294.17 g/mol |
Nombre IUPAC |
7-bromo-2-methylbenzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C12H8BrNOS/c1-6-14-12-8-3-2-7(13)4-9(8)10(15)5-11(12)16-6/h2-5,15H,1H3 |
Clave InChI |
DPLMMHJMAWPDSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=C(C3=C2C=CC(=C3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


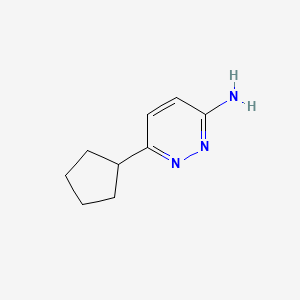
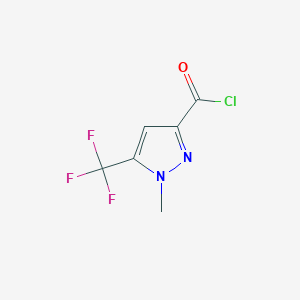
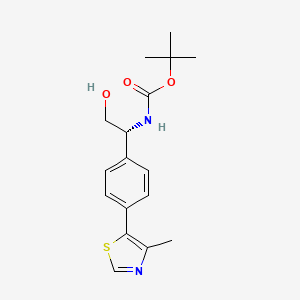
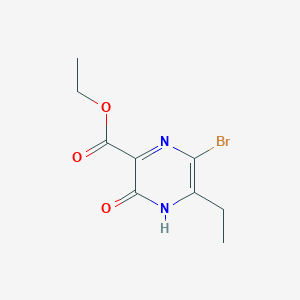
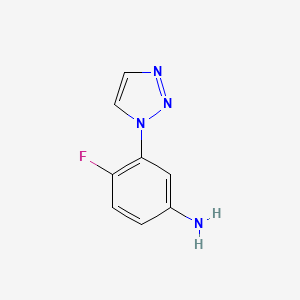
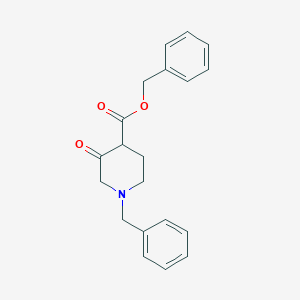
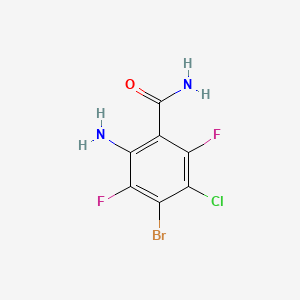
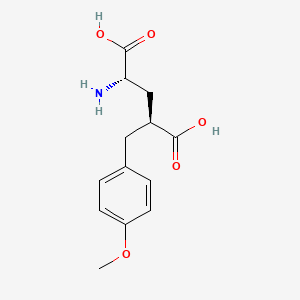
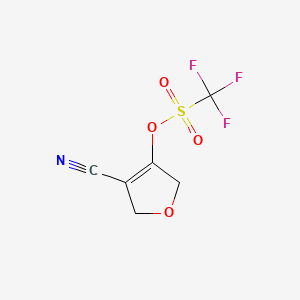
![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)
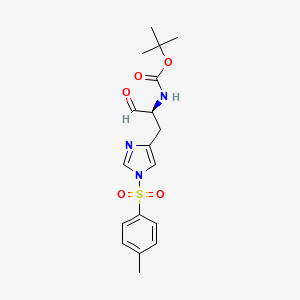
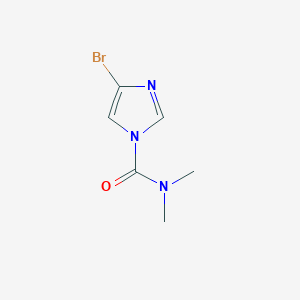
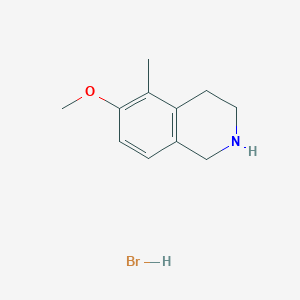
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
